Methyl methanimidate

Description

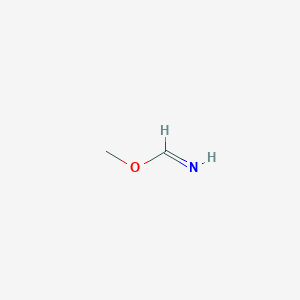

Methyl methanimidate (IUPAC name: this compound) is an organic compound belonging to the imidate ester family. It is characterized by the functional group R-O-C(=NH)-R', where R and R' are alkyl or aryl groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in constructing heterocyclic frameworks essential in pharmaceutical and material chemistry. Its reactivity stems from the electron-deficient imidate moiety, enabling nucleophilic additions and cyclocondensation reactions .

Key applications include:

Properties

IUPAC Name |

methyl methanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c1-4-2-3/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQSMXLNUMMHOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451986 | |

| Record name | Methyl methanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37682-40-9 | |

| Record name | Methyl methanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl methanimidate can be synthesized through several methods. One common approach involves the reaction of methylamine with formaldehyde under acidic conditions. The reaction proceeds as follows:

CH3NH2+CH2O→CH3N=CH2+H2O

Another method involves the use of methanol and ammonia in the presence of a catalyst. The reaction conditions typically require elevated temperatures and pressures to achieve a high yield.

Industrial Production Methods

Industrial production of this compound often involves the catalytic reaction of methanol and ammonia. The process is carried out in a reactor at temperatures ranging from 350 to 450°C and pressures of 10-20 atm. The catalyst used is usually a silica-alumina-based material, which helps in achieving a high conversion rate.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group in methyl methanimidate undergoes nucleophilic substitution under basic or acidic conditions. This reactivity is exploited in synthesizing heterocyclic compounds:

For example, reacting this compound with furfurylamine in methanol yields spirocyclic indole derivatives through intermolecular N–H···N and C–H···O hydrogen bonds, critical for stabilizing crystal lattices .

Condensation Reactions

The imine nitrogen participates in condensation with carbonyl compounds, forming Schiff bases or heterocycles:

-

With malononitrile derivatives : Forms dispiro[cyclopent-3-ene]bisoxindoles via cyclization, where the nitrile group reacts with methanol to generate this compound-containing products .

-

With triethyl orthoformate : Produces imidoester intermediates, which further react with amines to yield oxazolopyrimidines .

Hydrogen Bonding and Crystal Packing

This compound stabilizes supramolecular architectures through hydrogen bonds:

| Interaction Type | Bond Length (Å) | Angle (°) | Role in Crystal Structure | Source |

|---|---|---|---|---|

| N–H···N | 2.079 | 132.5 | Consolidates 3D network | |

| C–H···O | 2.53 | 123 | Links indole units |

These interactions are critical in materials science for designing porous frameworks or pharmaceuticals with defined solid-state properties.

Key Structural Insights from X-ray Diffraction

The this compound unit adopts an equatorial position in spirocyclic compounds, with bond parameters:

| Parameter | Value | Significance |

|---|---|---|

| C–O bond length | 1.332 Å | Indicates partial double-bond character |

| N–C–O angle | 123.5° | Reflects sp² hybridization at nitrogen |

These geometric features explain its reactivity in electrophilic and nucleophilic environments .

Scientific Research Applications

Methyl methanimidate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of imines and other nitrogen-containing compounds.

Biology: It is studied for its potential role in biochemical pathways involving nitrogen metabolism.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl methanimidate involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. The pathways involved often include the formation of intermediate imine compounds, which can further react to form a variety of products.

Comparison with Similar Compounds

Ethyl Methanimidate Hydrochloride

Structure and Properties :

Ethyl methanimidate hydrochloride (CAS 16694-46-5) is structurally analogous but substitutes the methyl group with ethyl. Its IUPAC name is ethyl methanimidate hydrochloride.

Key Differences :

Molsidomine

Structure and Properties: Molsidomine (1-ethoxy-N-(3-morpholino-5-oxadiazol-3-iumyl)methanimidate) is a nitric oxide (NO) donor drug containing a methanimidate group.

Key Differences :

Methyl N-(Cyanomethyl)methanimidate

Structure and Properties: This derivative (CAS 88945-41-9) introduces a cyanomethyl group, enhancing electrophilicity.

| Property | This compound | Methyl N-(Cyanomethyl)methanimidate |

|---|---|---|

| Purity | Not specified | 95% (commercial grade) |

| Applications | Lab-scale synthesis | Custom pharmaceutical intermediates |

Key Differences :

- The cyanomethyl group increases reactivity toward nucleophiles, expanding utility in multi-step syntheses .

Structural and Crystallographic Comparisons

This compound units in crystal structures (e.g., indole derivatives) adopt equatorial positions, optimizing hydrogen bonding (N–H···O/N) and stabilizing 3D networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.